molecular formula C15H16O4 B11859944 3-(3,4-Dihydronaphthalen-1-yl)-4-methoxy-4-oxobutanoic acid CAS No. 94002-48-9

3-(3,4-Dihydronaphthalen-1-yl)-4-methoxy-4-oxobutanoic acid

Cat. No.: B11859944
CAS No.: 94002-48-9
M. Wt: 260.28 g/mol
InChI Key: AMDUXHAAAIDROT-UHFFFAOYSA-N
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Description

3-(3,4-Dihydronaphthalen-1-yl)-4-methoxy-4-oxobutanoic acid is a specialized chemical intermediate featuring a 3,4-dihydronaphthalene (tetralin) core linked to a methoxy-oxobutanoic acid chain. This molecular architecture combines an aromatic system with a flexible carboxylic acid ester functionality, making it a valuable scaffold in medicinal chemistry and pharmaceutical research. The compound is part of a chemical class known for its utility in developing biologically active molecules, particularly in cancer research and other therapeutic areas. The primary research application of this compound lies in its role as a key synthetic intermediate for the development of potential therapeutic agents. Related dihydronaphthalene derivatives have demonstrated significant research value as Bcl-2 inhibitors for cancer research , and similar structural motifs appear in patent literature describing RAF kinase inhibitors with potential antitumor activity . The methoxy-oxobutanoic acid moiety provides sites for further chemical modification, enabling researchers to develop structure-activity relationships or create prodrug candidates. From a synthetic chemistry perspective, the dihydronaphthalene core of this compound can be prepared through Friedel-Crafts reactions between succinic anhydride and aromatic precursors, followed by reduction and cyclization steps . This synthetic pathway allows for the introduction of various substituents to create diverse compound libraries. The crystal structures of related dihydronaphthalene derivatives show distorted conformations that may enhance interactions with biological targets . This product is supplied exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle this compound using appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94002-48-9

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

3-(3,4-dihydronaphthalen-1-yl)-4-methoxy-4-oxobutanoic acid

InChI

InChI=1S/C15H16O4/c1-19-15(18)13(9-14(16)17)12-8-4-6-10-5-2-3-7-11(10)12/h2-3,5,7-8,13H,4,6,9H2,1H3,(H,16,17)

InChI Key

AMDUXHAAAIDROT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC(=O)O)C1=CCCC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Key Reaction Conditions:

  • Catalyst : AlCl₃ (1.2 equivalents)

  • Solvent : Dichloromethane (DCM) at 0–5°C

  • Methylation : Conducted in aqueous sodium hydroxide (NaOH) at 50°C for 6 hours.

Yield and Purity:

  • Initial acylation yields 68–72% of the intermediate keto-acid.

  • Methylation achieves 85–90% conversion, with final purity >95% after recrystallization from ethanol.

Multi-Step Synthesis from Naphthalene Derivatives

A multi-step pathway begins with 1-tetralone (3,4-dihydronaphthalen-1(2H)-one), which undergoes Claisen condensation with methyl acetoacetate. The resulting β-keto ester is hydrolyzed under acidic conditions to yield 3-(3,4-dihydronaphthalen-1-yl)-4-oxobutanoic acid, followed by selective O-methylation.

Critical Steps:

  • Claisen Condensation :

    • 1-Tetralone reacts with methyl acetoacetate in ethanol with piperidine as a base.

    • Reaction temperature: 80°C, 8 hours.

  • Acidic Hydrolysis :

    • Hydrochloric acid (HCl) in methanol at reflux for 3 hours.

  • Methylation :

    • Uses methyl iodide and potassium carbonate (K₂CO₃) in acetone.

Performance Metrics:

  • Overall yield: 58–62% across three steps.

  • Purity enhanced via column chromatography (silica gel, ethyl acetate/hexane).

Esterification-Hydrolysis Approach

This method starts with pre-formed 3-(3,4-dihydronaphthalen-1-yl)-4-methoxy-4-oxobutanoic acid methyl ester, which is hydrolyzed using aqueous NaOH. The ester group is selectively cleaved to produce the target carboxylic acid.

Process Details:

  • Ester Synthesis :

    • Methanol solvent, sulfuric acid catalyst, 12-hour reflux.

  • Hydrolysis :

    • 2M NaOH at 60°C for 4 hours, followed by acidification with HCl.

Advantages:

  • High selectivity (>98%) for the carboxylic acid group.

  • Scalable to industrial production with yields exceeding 80%.

Catalytic Hydrogenation of Naphthoquinone Precursors

A less conventional route involves hydrogenating 1,4-naphthoquinone derivatives. For example, 3-methoxy-4-(naphthalen-1-yl)but-2-enoic acid is subjected to hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst, reducing the double bond and aromatic ring simultaneously.

Reaction Parameters:

  • Pressure : 3 bar H₂

  • Temperature : 25°C

  • Catalyst : 5% Pd/C (0.1 equivalents).

Outcomes:

  • Yield: 75–78%

  • Requires post-reaction purification via distillation to remove catalyst residues.

Comparative Analysis of Synthesis Methods

MethodKey Reagents/CatalystsYield (%)Purity (%)Scalability
Friedel-CraftsAlCl₃, dimethyl sulfate68–7295Moderate
Multi-Step1-Tetralone, methyl acetoacetate58–6297High
EsterificationNaOH, H₂SO₄80+98Industrial
Catalytic HydrogenationPd/C, H₂75–7893Low

Synthesis Challenges:

  • Friedel-Crafts : Requires strict moisture control to prevent catalyst deactivation.

  • Multi-Step : Time-intensive due to intermediate isolations.

  • Hydrogenation : Sensitivity to catalyst poisoning necessitates high-purity starting materials .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dihydronaphthalen-1-yl)-4-methoxy-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require the presence of a catalyst, such as sulfuric acid (H₂SO₄) for nitration or iron (Fe) for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, such as nitro groups or halogens.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 3-(3,4-Dihydronaphthalen-1-yl)-4-methoxy-4-oxobutanoic acid lies in medicinal chemistry. Its structural components suggest potential biological activities that can be explored for drug development.

Case Studies

  • Anticancer Activity : Preliminary studies have indicated that derivatives of naphthalene compounds exhibit cytotoxic effects against various cancer cell lines. The unique structure of this compound could be modified to enhance its efficacy against specific cancer types.
  • Anti-inflammatory Properties : Compounds with similar structures have shown promise in reducing inflammation. Investigating the anti-inflammatory effects of this compound could lead to the development of new therapeutic agents.

Organic Synthesis

The compound can serve as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a valuable building block in organic synthesis.

Synthetic Pathways

  • Reactions with Grignard Reagents : The carbonyl groups in the compound can react with Grignard reagents to form alcohols, which can further be transformed into other functional groups.
  • Condensation Reactions : The methoxy group can participate in condensation reactions to form larger molecular frameworks, which are essential in developing new materials or pharmaceuticals.

Material Science

In material science, the unique properties of this compound may be utilized in the development of polymers or coatings with specific functionalities.

Potential Applications

  • Polymerization : The compound could be incorporated into polymer matrices to enhance thermal stability or mechanical properties.
  • Coatings : Its chemical structure may provide desirable properties for coatings, such as improved adhesion or resistance to environmental degradation.

Mechanism of Action

The mechanism of action of 3-(3,4-Dihydronaphthalen-1-yl)-4-methoxy-4-oxobutanoic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit the activity of proteins such as Bcl-2, which are involved in the regulation of apoptosis (programmed cell death) . By binding to the active sites of these proteins, the compound can induce apoptosis in cancer cells, thereby exhibiting antitumor activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Aromatic Moieties

4-(Naphthalen-1-yl)-4-oxobutanoic Acid
  • Structure: Full naphthalene ring at position 4 of the butanoic acid chain.
  • Molecular Formula : C₁₄H₁₂O₃ (MW 228.25) .
  • This may enhance binding to hydrophobic enzyme pockets but reduce solubility .
4-(4-Methoxynaphthalen-1-yl)-4-oxobutanoic Acid (Menbutone)
  • Structure : Methoxy-substituted naphthalene at position 3.
  • Molecular Formula : C₁₅H₁₄O₄ (MW 270.27) .
  • Menbutone is a known choleretic agent, suggesting the target compound may share similar hepatic activity .
4-(3,4-Dimethoxyphenyl)-4-oxobutanoic Acid
  • Structure : Dimethoxyphenyl substituent instead of dihydronaphthalene.
  • Molecular Formula : C₁₂H₁₄O₅ (MW 238.24) .

Functional Group Variations

4-Methoxy-4-oxobutanoic Acid
  • Structure : Base compound lacking aromatic substituents.
  • Molecular Formula : C₅H₈O₄ (MW 132.11) .
  • Key Differences : The absence of the dihydronaphthalene group simplifies synthesis but eliminates aromatic interactions. This compound exhibits α-amylase inhibitory activity (IC₅₀ 522.45 mg/L), suggesting the target compound’s bioactivity might depend on its hybrid structure .
4-Oxo-4-((1,2,3,4-Tetrahydronaphthalen-1-yl)oxy)butanoic Acid (S9)
  • Structure : Tetrahydronaphthalene linked via an ether oxygen to the γ-keto position.
  • Molecular Formula : C₁₄H₁₆O₄ (MW 248.27) .

Biological Activity

3-(3,4-Dihydronaphthalen-1-yl)-4-methoxy-4-oxobutanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H16O4\text{C}_{15}\text{H}_{16}\text{O}_4

This compound features a naphthalene moiety which is known to influence its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in cancer research and enzyme inhibition.

Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, in a study evaluating multiple compounds, it was found that certain derivatives had IC50 values lower than 1 µM against prostate and breast cancer cell lines, indicating high potency .

Cell Line Compound IC50 (µM)
MDA-MB-468 (Breast)3-(3,4-Dihydronaphthalen-1-yl)...0.87
PC-3 (Prostate)3-(3,4-Dihydronaphthalen-1-yl)...0.67
HCT-116 (Colon)3-(3,4-Dihydronaphthalen-1-yl)...0.80

The compound has also been shown to induce apoptosis in cancer cells by modulating mitochondrial pathways and inhibiting anti-apoptotic proteins such as Bcl-2 .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its role as an inhibitor of specific enzymes. Studies have demonstrated that it can inhibit alkaline phosphatase with promising efficacy, showcasing potential therapeutic applications in metabolic disorders .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Apoptosis Induction : The compound promotes apoptosis through mitochondrial dysfunction and activation of caspases.
  • Cell Cycle Arrest : It has been reported to induce cell cycle arrest at the G2/M phase in cancer cells.
  • Enzyme Interaction : The compound interacts with specific enzymes leading to altered metabolic pathways.

Case Studies

A notable case study involved the evaluation of this compound in a mouse model of breast cancer. The results indicated a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent .

Q & A

Advanced Question

  • Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., cellulose-based columns).
  • VT-NMR and IR Spectroscopy : Detects tautomeric equilibria (e.g., keto-enol shifts) via temperature-dependent proton shifts or carbonyl stretching frequencies .
  • X-ray Crystallography : SHELXL refinement confirms absolute configuration and hydrogen-bonding networks.

How can researchers design biological activity assays to evaluate the compound’s potential as a kinase inhibitor?

Advanced Question

  • Target Selection : Prioritize kinases with hydrophobic active sites (e.g., CDK2, EGFR) due to the compound’s dihydronaphthalene moiety.
  • Assay Design :
    • In vitro kinase inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases.
    • Cellular assays : Measure antiproliferative effects in cancer cell lines (e.g., MCF-7) via MTT assays.
    • Docking Studies : AutoDock Vina predicts binding modes to guide SAR optimization .

What purification strategies are effective for removing trace impurities from the final product?

Basic Question

  • Recrystallization : Use mixed solvents (e.g., ethyl acetate/hexane) to exploit solubility differences.
  • Column Chromatography : Silica gel with gradient elution (5–20% MeOH in DCM) removes polar byproducts.
  • HPLC-Prep : Reverse-phase C18 columns resolve closely related analogs .

How do steric effects from the dihydronaphthalene ring impact regioselectivity in derivatization reactions?

Advanced Question
The fused bicyclic ring introduces steric hindrance, directing reactions to less hindered positions:

  • Electrophilic Aromatic Substitution : Occurs preferentially at the para position of the methoxy group.
  • Catalytic Hydrogenation : The saturated ring reduces steric bulk, enabling functionalization at the α-carbonyl position .

What strategies mitigate decomposition during long-term storage of this compound?

Basic Question

  • Storage Conditions : Argon atmosphere at –20°C in amber vials to prevent oxidation and photodegradation.
  • Stabilizers : Add radical scavengers (e.g., BHT) at 0.1% w/w.
  • Periodic QC Checks : Monitor purity via HPLC every 6 months .

How can researchers cross-validate contradictory data between computational predictions and experimental results for this compound?

Advanced Question

  • Error Analysis in DFT : Compare multiple functionals (e.g., M06-2X vs. ωB97X-D) to assess method dependency.
  • Experimental Replication : Repeat syntheses under controlled conditions to rule out batch variability.
  • Multi-technique Correlation : Combine XRD, NMR, and IR to reconcile electronic and structural data .

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